Decision Limit and Detection Capability in Rose Leaf Matrix
In a fully validated UHPLC-MS/MS method for phytohormone quantification in hybrid rose leaves, (±)-jasmonic acid-d5 (reported as [2H6]-(±)-jasmonic acid) enabled method sensitivity limits far below those achievable with the same system for other hormones lacking optimal SIL-IS support. The method achieved a decision limit (CCα) of 0.00015 μg/g and a detection capability (CCβ) of 0.00030 μg/g for jasmonic acid [1]. This quantitation sensitivity exceeds that for salicylic acid (CCα 0.0089 μg/g, CCβ 0.018 μg/g) and abscisic acid (CCα 0.0075 μg/g, CCβ 0.015 μg/g) measured in the same validated method [1].
| Evidence Dimension | Method sensitivity (CCα and CCβ) in rose leaf matrix |
|---|---|
| Target Compound Data | CCα = 0.00015 μg/g, CCβ = 0.00030 μg/g |
| Comparator Or Baseline | Salicylic acid (CCα = 0.0089 μg/g, CCβ = 0.018 μg/g); Abscisic acid (CCα = 0.0075 μg/g, CCβ = 0.015 μg/g) |
| Quantified Difference | JA method exhibits ~50-60× greater sensitivity than SA and ABA methods under identical validation conditions |
| Conditions | UHPLC-MS/MS with deuterated internal standards; matrix-matched calibration; 10 mg rose leaf sample extracted with methanol/water/acetic acid and purified via SPE |
Why This Matters
This demonstrates that the SIL-IS approach using (±)-jasmonic acid-d5 enables detection of JA at sub-part-per-billion levels, which is critical for accurately measuring low-abundance stress-induced phytohormone fluctuations that would fall below the reliable quantitation threshold for other hormones in the same sample.
- [1] Bosco, R., Daeseleire, E., Van Pamel, E., Scariot, V., & Leus, L. (2014). Development of an Ultrahigh-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Method for the Simultaneous Determination of Salicylic Acid, Jasmonic Acid, and Abscisic Acid in Rose Leaves. Journal of Agricultural and Food Chemistry, 62(27), 6278-6284. View Source
